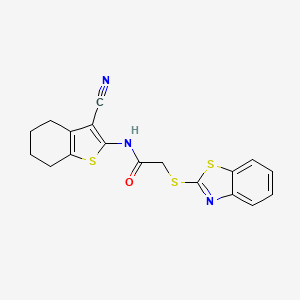
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of sulfur and nitrogen atoms within their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves multi-step organic reactions. The starting materials often include benzothiazole and benzothiophene derivatives. The synthesis may involve:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.
Formation of the Benzothiophene Ring: This can be synthesized via the cyclization of a suitable precursor, such as a 2-mercaptobenzoic acid derivative.
Coupling Reaction: The benzothiazole and benzothiophene derivatives are then coupled through a sulfanyl linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the cyano group, converting it to an amine or other functional groups.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiazole or benzothiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis
Biology
In biological research, the compound may be studied for its potential bioactivity. Heterocyclic compounds often exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
The compound could be investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2-ylsulfanyl)acetamide: Lacks the benzothiophene ring and cyano group.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide: Lacks the benzothiazole ring and sulfanyl linkage.
Uniqueness
The presence of both benzothiazole and benzothiophene rings, along with the sulfanyl and cyano groups, makes 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide unique. This combination of functional groups may confer distinct chemical and biological properties, making it a compound of interest for further research.
Properties
Molecular Formula |
C18H15N3OS3 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide |
InChI |
InChI=1S/C18H15N3OS3/c19-9-12-11-5-1-3-7-14(11)24-17(12)21-16(22)10-23-18-20-13-6-2-4-8-15(13)25-18/h2,4,6,8H,1,3,5,7,10H2,(H,21,22) |
InChI Key |
IOHLHWMONFPKCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC4=CC=CC=C4S3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dimethylanilino)-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11547903.png)
![3-Methoxy-N'-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide](/img/structure/B11547910.png)
![N'-{(E)-[4-(benzyloxy)-3-ethoxyphenyl]methylidene}-2-[(3-chlorobenzyl)sulfanyl]acetohydrazide](/img/structure/B11547912.png)
![2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}benzonitrile](/img/structure/B11547923.png)
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11547925.png)

![N-(3-bromophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11547932.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(4-methoxy-6-nitrophenol)](/img/structure/B11547937.png)
![N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B11547939.png)
![N-(3,4-Dimethylphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11547942.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-5-bromo-2-hydroxybenzohydrazide](/img/structure/B11547953.png)
![N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11547955.png)
![2-[(E)-{[2-(3-fluorophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol](/img/structure/B11547961.png)
![4-Chloro-2-[(E)-[(2-hydroxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11547967.png)
